H-DL-Lys-DL-Lys-DL-Asp-DL-Ser-Gly-DL-Pro-DL-Tyr-OH
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Overview
Description
The compound Lys-Lys-Asp-Ser-Gly-Pro-Tyr is a peptide composed of seven amino acids: lysine, lysine, aspartic acid, serine, glycine, proline, and tyrosine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Lys-Asp-Ser-Gly-Pro-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of peptides like Lys-Lys-Asp-Ser-Gly-Pro-Tyr can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lys-Lys-Asp-Ser-Gly-Pro-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, such as carbodiimides for amide bond formation, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Lys-Lys-Asp-Ser-Gly-Pro-Tyr has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which Lys-Lys-Asp-Ser-Gly-Pro-Tyr exerts its effects involves interactions with specific molecular targets and pathways. For example, the peptide may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the biological context and the specific function of the peptide.
Comparison with Similar Compounds
Similar Compounds
Lys-Lys-Asp-Ser-Gly-Pro-Phe: Similar structure but with phenylalanine instead of tyrosine.
Lys-Lys-Asp-Ser-Gly-Pro-Trp: Similar structure but with tryptophan instead of tyrosine.
Lys-Lys-Asp-Ser-Gly-Pro-His: Similar structure but with histidine instead of tyrosine.
Uniqueness
Lys-Lys-Asp-Ser-Gly-Pro-Tyr is unique due to the presence of tyrosine, which can undergo specific chemical modifications and interactions that other amino acids cannot
Properties
IUPAC Name |
3-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-4-[[1-[[2-[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12/c36-13-3-1-6-22(38)30(50)40-23(7-2-4-14-37)32(52)41-24(17-29(48)49)33(53)43-26(19-45)31(51)39-18-28(47)44-15-5-8-27(44)34(54)42-25(35(55)56)16-20-9-11-21(46)12-10-20/h9-12,22-27,45-46H,1-8,13-19,36-38H2,(H,39,51)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,48,49)(H,55,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKLISXTIMPIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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